(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione
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Overview
Description
Alpha-Tetrahydrosantonin is a sesquiterpene lactone derived from santonin, a naturally occurring compound found in certain species of the Artemisia plant
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione typically involves the reduction of santonin. One common method includes the use of catalytic hydrogenation, where santonin is subjected to hydrogen gas in the presence of a catalyst such as palladium on carbon. This process results in the reduction of the double bonds in santonin, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions: Alpha-Tetrahydrosantonin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its reactivity.
Reduction: Further reduction can modify the lactone ring, potentially leading to new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced lactones, and substituted analogs. These products can exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential in developing treatments for certain diseases due to its bioactive properties.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione involves its interaction with specific molecular targets. It can modulate enzymatic activity, influence signal transduction pathways, and affect cellular processes. The exact pathways and targets depend on the specific derivative and its application. For instance, hydroxylated derivatives may exhibit antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
- Artemisinin
- Parthenolide
- Costunolide
Properties
CAS No. |
13902-54-0 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9+,10-,12+,13-,15-/m0/s1 |
InChI Key |
BXRGGUXPWTWACZ-KHYORFNHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@H]([C@@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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